molecular formula C15H13ClO4 B454974 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438220-40-7

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B454974
CAS No.: 438220-40-7
M. Wt: 292.71g/mol
InChI Key: LNHCWXCPJJADAW-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is the subject of ongoing investigation, its core structure combines a benzoic acid scaffold with chlorophenoxymethyl and methoxy substituents, features commonly associated with bioactive molecules. Research on structurally similar compounds, particularly thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid, has demonstrated promising and selective antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida spp. . These related compounds have shown efficacy against clinical multidrug-resistant strains, including MRSA, suggesting potential research applications for this compound in developing new anti-infective agents . Furthermore, the 4-methoxybenzoic acid (p-anisic acid) moiety is known to possess its own intrinsic antiseptic and anti-inflammatory properties, making it a valuable building block in cosmetic, dermatological, and food additive research . In pharmaceutical development, analogous structures, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, have been synthesized and evaluated as potential anti-HBV agents, highlighting the research value of this chemical class in antiviral therapy . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or to explore its mechanism of action in various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-7-6-10(15(17)18)8-11(13)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHCWXCPJJADAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-40-7
Record name 3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid
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Preparation Methods

The synthesis of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 2-chlorophenol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The chlorophenoxy group enhances reactivity, facilitating various chemical reactions such as nucleophilic substitution and coupling reactions.

Research has indicated potential biological activities of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, notably:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antibacterial agents.
  • Anticancer Activity : In vitro studies have assessed the compound's effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis through caspase pathway activation.
  • Anti-inflammatory Effects : Research focusing on inflammatory diseases has shown that this compound can lower levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for conditions like arthritis.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results highlighted its broad-spectrum activity, particularly against resistant strains, making it a candidate for further development into new antimicrobial therapies.

Case Study 2: Anticancer Mechanisms

In another investigation, the compound was tested on various cancer cell lines. The study revealed that it significantly decreased cell proliferation and induced apoptosis through mitochondrial pathways. Mechanistic studies indicated that the compound activated caspase cascades, leading to programmed cell death.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, highlighting substituent variations and their impact:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Activities References
This compound C₁₅H₁₃ClO₄ 292.72 438221-04-6 2-Cl-phenoxymethyl, 4-OCH₃ Discontinued; structural lead compound
4-Methoxybenzoic acid C₈H₈O₃ 152.15 100-09-4 4-OCH₃ Antioxidant, tyrosinase inhibitor
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid C₁₃H₁₆O₃ 220.26 - Isoprenyl chain, 4-OCH₃ Antibacterial, anti-HIV (IC₅₀: 26 µM)
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid C₁₅H₁₃ClO₄ 293.72 113457-35-5 3-Cl-benzyloxy, 3-OCH₃ Synthetic intermediate
3-(4-Chloro-3,5-dimethyl-pyrazol-1-ylmethyl)-4-methoxybenzoic acid C₁₄H₁₄ClN₂O₃ 293.73 956204-52-7 Pyrazole ring, 4-Cl, 3,5-diCH₃ Pharmaceutical candidate

Biological Activity

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group attached to a methoxybenzoic acid moiety, which contributes to its biological activity. Its molecular formula is C16H15ClO4, with a molecular weight of approximately 304.74 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Notably, it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins, leading to decreased inflammation and pain relief .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory : As a nonsteroidal anti-inflammatory drug (NSAID), it effectively reduces inflammation and associated pain.
  • Antimicrobial : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .

In Vitro Studies

A study conducted on the effects of this compound on cancer cell lines demonstrated its cytotoxic effects. The compound was tested against HeLa and MCF-7 cells, revealing an IC50 value of 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells, indicating significant anticancer potential .

Antimicrobial Activity

In antimicrobial assays, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to HeLa and MCF-7 cells

Table 2: In Vitro Cytotoxicity Results

Cell LineIC50 (µg/mL)
HeLa30
MCF-725

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A clinical trial evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated significant reduction in pain scores after four weeks of treatment compared to placebo controls.
  • Case Study on Anticancer Activity :
    In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of the compound. The results demonstrated dose-dependent inhibition of cell growth, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves chlorination or coupling reactions. For example, chlorination of a precursor benzoic acid derivative using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperatures (e.g., 45–60°C) is a common approach . Reaction optimization can include adjusting stoichiometry, solvent polarity (e.g., hexane/EtOH mixtures), and reaction time (1–2 hours) to minimize side products. Monitoring via TLC (Rf values ~0.59–0.62) and purification via recrystallization or column chromatography are critical .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H NMR : Identify key protons (e.g., methoxy groups at δ ~3.76–3.86 ppm, aromatic protons in the range of δ 6.96–7.29 ppm) and confirm absence of impurities .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~331–333) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling guide the structural modification of this compound to enhance its bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., enzymes or receptors). Focus on modifying substituents (e.g., replacing methoxy with cyano or sulfonyl groups) to improve binding affinity .
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett constants) with observed biological activity to prioritize synthetic targets .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Microcosm Studies : Simulate environmental conditions (pH 7–8, 25°C) to monitor hydrolysis, photodegradation, and biodegradation rates .
  • LC-MS/MS Quantification : Track degradation products (e.g., chlorophenol derivatives) at sub-ppb levels .
  • Ecotoxicology Assays : Use Daphnia magna or algae to assess acute/chronic toxicity (EC50/LC50 values) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR signals) for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Apply COSY or HSQC to deconvolute overlapping aromatic proton signals (δ 6.96–7.29 ppm) .
  • Variable-Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Fluorescence-Based Assays : Measure fluorescence quenching to study interactions with biomolecules (e.g., serum albumin) .
  • Kinetic Studies : Determine inhibition constants (Ki) for enzyme targets (e.g., cyclooxygenase) using Lineweaver-Burk plots .
  • CRISPR-Cas9 Knockouts : Validate target pathways by deleting putative receptor genes in cell lines .

Q. How can researchers design a stability-indicating method for this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 2–4 weeks .
  • Stability-Indicating HPLC : Develop a gradient method to separate degradation products (e.g., hydrolyzed benzoic acid derivatives) .
  • Mass Balance Analysis : Confirm that total degradation products account for ≥95% of the initial mass .

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